8,8-Difluoro-4-azabicyclo[5.1.0]octan-3-one
Description
8,8-Difluoro-4-azabicyclo[5.1.0]octan-3-one is a fluorinated bicyclic ketone featuring a fused azabicyclo structure with two fluorine atoms at the 8-position. This compound belongs to the broader class of azabicycloalkanes, which are pivotal in medicinal chemistry due to their conformational rigidity and ability to mimic bioactive molecules. The difluoro substitution introduces steric and electronic effects that modulate reactivity, solubility, and metabolic stability, making it a candidate for pharmaceutical applications.
Structure
3D Structure
Properties
IUPAC Name |
8,8-difluoro-4-azabicyclo[5.1.0]octan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2NO/c8-7(9)4-1-2-10-6(11)3-5(4)7/h4-5H,1-3H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWROCOXZJMRPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CC2C1C2(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Difluoro-4-azabicyclo[5.1.0]octan-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the fluorination of a suitable bicyclic precursor using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents. The reaction conditions often require anhydrous solvents and low temperatures to ensure the selective introduction of fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to maximize yield and purity while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
8,8-Difluoro-4-azabicyclo[5.1.0]octan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
8,8-Difluoro-4-azabicyclo[5.1.0]octan-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 8,8-Difluoro-4-azabicyclo[5.1.0]octan-3-one involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and binding affinity to target molecules. The bicyclic structure provides rigidity, allowing for precise interactions with enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 8,8-Difluoro-4-azabicyclo[5.1.0]octan-3-one, highlighting substituents, molecular weights, and applications.
*Calculated based on formula C₇H₈F₂NO.
Structural and Electronic Effects
- Fluorination: The 8,8-difluoro substitution in the target compound likely enhances metabolic stability and lipophilicity compared to non-fluorinated analogs like 8-methyl-8-azabicyclo[3.2.1]octan-3-one. Fluorine’s electronegativity may also reduce basicity of the nitrogen atom, altering receptor binding .
- Ring Size and Rigidity: The [5.1.0] bicyclic system (norbornane-like) differs from the [3.2.1] system (tropane-like) in ring strain and conformational flexibility, impacting interactions with biological targets .
Q & A
Q. What are the key challenges in synthesizing 8,8-Difluoro-4-azabicyclo[5.1.0]octan-3-one, and how can reaction conditions be optimized?
The synthesis of bicyclic azabicyclo compounds often faces challenges such as low yields due to steric hindrance and fluorine incorporation. For fluorinated derivatives like this compound, optimizing reaction temperature (e.g., maintaining −78°C for fluorination steps) and selecting fluorinating agents (e.g., DAST or Deoxo-Fluor) are critical. Evidence from analogous bicyclic systems (e.g., 8-substituted-8-azabicyclo[3.2.1]octane derivatives) shows that microwave-assisted synthesis can reduce reaction times and improve regioselectivity . Additionally, controlling pH during cyclization steps minimizes side reactions like ring-opening .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
- X-ray crystallography : Resolves stereochemical ambiguities and confirms bicyclic geometry. For example, monoclinic crystal systems (e.g., P2₁/c space group) with unit cell parameters (a = 7.2030 Å, b = 11.3097 Å, c = 14.8372 Å, β = 97.391°) provide precise bond angles (e.g., C–C–H angles ~118°) and fluorine placement .
- <sup>19</sup>F NMR : Detects fluorine environments (e.g., δ −177.08 ppm for axial vs. −167.9 ppm for equatorial fluorines) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 264.25 for C₁₃H₁₃FN₂O₃) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?
SAR studies should systematically modify substituents at the 3-keto and 4-aza positions while retaining the bicyclic core. For example:
- Substituent libraries : Replace fluorine with Cl, Br, or methyl groups to assess steric/electronic effects on target binding .
- Pharmacological assays : Test analogs against neurotransmitter transporters (DAT, SERT, NET) using radioligand displacement (e.g., IC₅₀ values for uptake inhibition) .
- Data analysis : Compare binding affinities (Kᵢ) and selectivity ratios (e.g., σ₁/σ₂ receptor selectivity >100-fold for optimized derivatives) .
Q. What computational approaches predict binding affinity with biological targets?
- Molecular docking : Use crystal structures of target proteins (e.g., dopamine transporter PDB: 4XP4) to model ligand interactions. Fluorine atoms may form halogen bonds with backbone carbonyls .
- Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. Key metrics include RMSD (<2.0 Å) and hydrogen bond occupancy (>50%) .
- Free energy perturbation (FEP) : Quantify ΔΔG values for fluorine substitutions to prioritize synthetic targets .
Q. How should contradictions between in vitro and in vivo pharmacological data be addressed?
- Bioavailability studies : Measure plasma protein binding (e.g., >90% for lipophilic analogs) and blood-brain barrier penetration (logBB >0.3) .
- Metabolic profiling : Use LC-MS to identify active metabolites (e.g., hydroxylated derivatives) that contribute to in vivo efficacy .
- Dose-response alignment : Adjust in vitro assay concentrations to match free plasma levels observed in vivo .
Q. What strategies resolve stereochemical uncertainties in fluorinated bicyclic compounds?
- Chiral chromatography : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IC) with hexane/IPA mobile phases .
- Vibrational circular dichroism (VCD) : Assign absolute configurations by comparing experimental and DFT-simulated spectra .
- Crystallographic refinement : Analyze anisotropic displacement parameters (e.g., Uᵢⱼ tensors) to confirm fluorine positions .
Q. How can isotopic labeling or <sup>19</sup>F NMR track metabolic pathways?
- <sup>18</sup>F labeling : Radiolabel the compound for PET imaging to study tissue distribution (e.g., brain uptake in rodent models) .
- <sup>19</sup>F NMR metabolomics : Monitor fluorinated metabolites in liver microsomes (e.g., δ −176 ppm signals for defluorinated products) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
